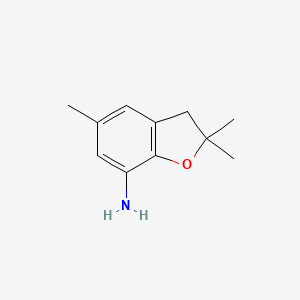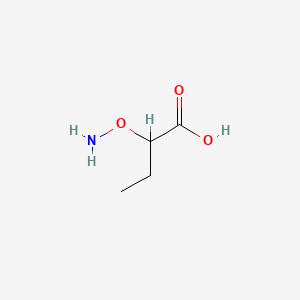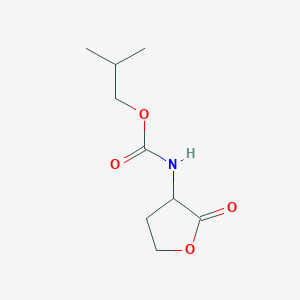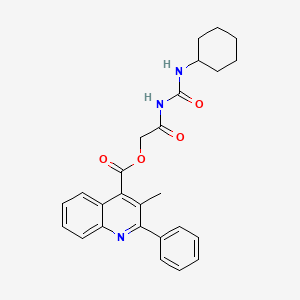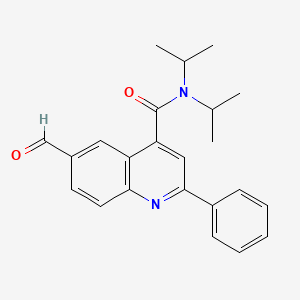
6-Formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-N,N-diisopropyl-2-phenylquinoline-4-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 6-Formyl-N,N-diisopropyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from basic organic compounds. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction to form the quinoline ring.
Reduction: Reduction of the nitro group to an amine.
Acylation and Amination: Introduction of the formyl and diisopropyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Formyl-N,N-diisopropyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Formyl-N,N-diisopropyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its pharmacological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Formyl-N,N-diisopropyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The formyl and carboxamide groups may enhance binding affinity and specificity . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Lacks the formyl and diisopropyl groups.
6-Formylquinoline-4-carboxamide: Lacks the phenyl and diisopropyl groups.
N,N-Diisopropylquinoline-4-carboxamide: Lacks the formyl and phenyl groups.
6-Formyl-N,N-diisopropyl-2-phenylquinoline-4-carboxamide is unique due to the combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
650607-38-8 |
|---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O2/c1-15(2)25(16(3)4)23(27)20-13-22(18-8-6-5-7-9-18)24-21-11-10-17(14-26)12-19(20)21/h5-16H,1-4H3 |
InChI Key |
SZSOTGNSUPXXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=NC2=C1C=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


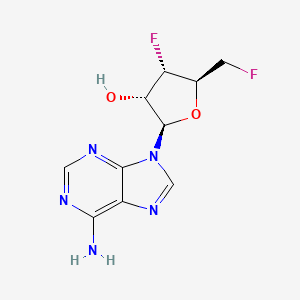


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

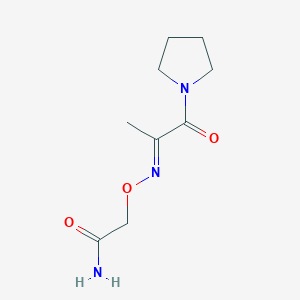
![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
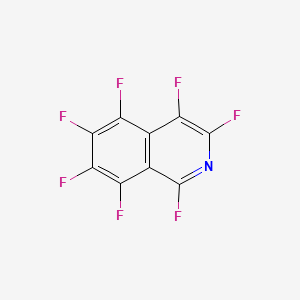
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
